molecular formula C19H23ClN2O2S B12124871 1-(2-Chlorobenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine

1-(2-Chlorobenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine

Cat. No.: B12124871
M. Wt: 378.9 g/mol
InChI Key: LKKQSVKNESHTPU-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine, often referred to as CBTPP , belongs to the class of sulfonamide compounds. Its chemical formula is C20H24ClN2O2S. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: CBTPP can be synthesized through various routes. One common method involves the reaction of 2,4,6-trimethylaniline with chlorosulfonic acid to form the corresponding sulfonamide. Subsequent treatment with thionyl chloride leads to the formation of the chlorosulfonyl derivative. Finally, piperazine is introduced to yield CBTPP.

Reaction Conditions: The reaction conditions for CBTPP synthesis typically involve refluxing the reactants in suitable solvents (such as chloroform or dichloromethane) under controlled temperature and time.

Industrial Production: While CBTPP is not produced on a large scale, it finds applications in research and pharmaceutical development.

Chemical Reactions Analysis

CBTPP undergoes several reactions:

    Substitution Reactions: The sulfonyl group (SO) can be substituted by nucleophiles (e.g., amines, alcohols) to modify its properties.

    Reduction Reactions: Reduction of the sulfonyl group can yield the corresponding sulfonamide.

    Oxidation Reactions: CBTPP can be oxidized to form sulfoxides or sulfones.

Common reagents include bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide).

Scientific Research Applications

CBTPP has diverse applications:

    Medicine: It exhibits potential as an anti-inflammatory agent due to its sulfonamide moiety.

    Chemical Biology: Researchers use CBTPP to study protein-ligand interactions and enzyme inhibition.

    Industry: Its stability and reactivity make it useful in designing drug delivery systems.

Mechanism of Action

CBTPP’s mechanism of action involves binding to specific molecular targets. It may inhibit enzymes or modulate cellular pathways related to inflammation or disease processes.

Comparison with Similar Compounds

CBTPP shares similarities with other sulfonamide derivatives, such as benzenesulfonamides and piperazine-based compounds. its unique combination of substituents sets it apart.

Properties

Molecular Formula

C19H23ClN2O2S

Molecular Weight

378.9 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine

InChI

InChI=1S/C19H23ClN2O2S/c1-14-12-15(2)19(16(3)13-14)21-8-10-22(11-9-21)25(23,24)18-7-5-4-6-17(18)20/h4-7,12-13H,8-11H2,1-3H3

InChI Key

LKKQSVKNESHTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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